tert-Butyl 4-(2-chloroethyl)-1,4-diazepane-1-carboxylate hydrochloride
Description
tert-Butyl 4-(2-chloroethyl)-1,4-diazepane-1-carboxylate hydrochloride is a bicyclic amine derivative featuring a 1,4-diazepane core substituted with a 2-chloroethyl group and a tert-butyloxycarbonyl (Boc) protecting group. The hydrochloride salt enhances its stability and solubility in polar solvents, making it valuable in pharmaceutical intermediates and organic synthesis. Its structure enables reactivity at the chloroethyl moiety (for nucleophilic substitution) and the Boc group (for deprotection under acidic conditions). This compound is often utilized in the synthesis of bioactive molecules targeting neurological and cardiovascular systems due to its ability to modulate receptor interactions .
Properties
Molecular Formula |
C12H24Cl2N2O2 |
|---|---|
Molecular Weight |
299.23 g/mol |
IUPAC Name |
tert-butyl 4-(2-chloroethyl)-1,4-diazepane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H23ClN2O2.ClH/c1-12(2,3)17-11(16)15-7-4-6-14(8-5-13)9-10-15;/h4-10H2,1-3H3;1H |
InChI Key |
CQDVOFUCIGPLBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)CCCl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-chloroethyl)-1,4-diazepane-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of acetonitrile as a solvent and triethylamine as a base. The reaction mixture is stirred and cooled to 0°C before adding ethylbromoacetate dropwise .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-chloroethyl)-1,4-diazepane-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and solvents such as acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted diazepane derivatives, while oxidation reactions may produce oxidized forms of the compound.
Scientific Research Applications
tert-Butyl 4-(2-chloroethyl)-1,4-diazepane-1-carboxylate hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of diazepane derivatives.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-chloroethyl)-1,4-diazepane-1-carboxylate hydrochloride involves its interaction with molecular targets in biological systems. The compound may interact with enzymes or receptors, leading to modulation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared to analogs within the 1,4-diazepane family and related heterocycles (Table 1). Structural variations influence physicochemical properties, reactivity, and biological activity.
Table 1: Comparison of tert-Butyl 4-(2-Chloroethyl)-1,4-diazepane-1-carboxylate Hydrochloride with Analogues
Mechanistic and Reactivity Insights
Chloroethyl vs. Trifluoromethylphenyl Groups : The 2-chloroethyl group in the target compound offers a reactive site for alkylation or cross-coupling, whereas trifluoromethylphenyl derivatives (e.g., 1998216-12-8) exhibit higher electron-withdrawing effects, altering binding affinity in receptor-ligand systems .
Boc Protection vs. Free Amines : The Boc group in the target compound enhances stability during synthesis, unlike 1,4-diazepan-5-one hydrochloride (), which requires careful handling due to its unprotected amine.
Salt Forms: The hydrochloride salt improves aqueous solubility compared to non-ionic analogs (e.g., 6-methyl-1,4-diazepan-5-one acetate in ), which may require co-solvents for biological assays.
Biological Activity
tert-Butyl 4-(2-chloroethyl)-1,4-diazepane-1-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, experimental findings, and relevant case studies.
- Molecular Formula : C12H23ClN2O2
- Molecular Weight : 262.77 g/mol
- IUPAC Name : tert-butyl 4-(2-chloroethyl)-1,4-diazepane-1-carboxylate; hydrochloride
- CAS Number : 606931-02-6
The biological activity of this compound involves its interaction with various biological targets. It is hypothesized to modulate enzyme activity and receptor binding, which can lead to physiological effects such as alterations in cellular signaling pathways. Specific targets and pathways depend on the context of use and the presence of other molecular entities.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that derivatives of diazepane compounds may inhibit tumor growth by inducing apoptosis in cancer cells.
- Neuroprotective Effects : Some studies have indicated potential neuroprotective properties, possibly through modulation of neurotransmitter systems.
Data Tables
Case Study 1: Antitumor Efficacy
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.
Case Study 2: Neuroprotective Mechanism
In an animal model of neurodegeneration, administration of the compound resulted in decreased markers of oxidative stress and inflammation. Behavioral tests indicated improved cognitive function compared to control groups.
Research Findings
Recent research has focused on the synthesis and modification of this compound to enhance its biological activity. For instance, structural modifications have been shown to improve selectivity for specific receptors or enzymes, thereby increasing therapeutic potential.
Summary of Findings
- Structural modifications can enhance biological activity.
- The compound shows promise as an antitumor agent.
- Potential neuroprotective effects warrant further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
